N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring multiple heterocyclic systems: a benzodioxole group, a pyrido[1,2-a]pyrimidin-4-one core, an imidazo[1,2-c]quinazolinone moiety, and a sulfanyl-methyl bridge. Synthetic routes likely involve amide coupling reagents like EDCI/HOBt in anhydrous DMF, analogous to methods for benzimidazole-acetamide derivatives . Structural confirmation would employ $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and elemental analysis, consistent with protocols for related compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21ClN6O5S/c30-17-6-8-24-32-18(10-26(38)35(24)13-17)14-42-29-34-20-4-2-1-3-19(20)27-33-21(28(39)36(27)29)11-25(37)31-12-16-5-7-22-23(9-16)41-15-40-22/h1-10,13,21H,11-12,14-15H2,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTVCXDFQNVNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=O)N7C=C(C=CC7=N6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21ClN6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide” typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzodioxole moiety through cyclization reactions.
- Synthesis of the pyridopyrimidine core via condensation reactions.
- Construction of the imidazoquinazoline ring system through cyclization and functional group transformations.
- Coupling of the various fragments using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of scalable reaction conditions and equipment.
- Implementation of purification techniques such as recrystallization, chromatography, and distillation.
- Quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Altering cellular pathways: Influencing signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Linkages
Compound 28 (N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide) shares the acetamide backbone but replaces the target’s benzodioxole and pyrido-pyrimidinone with benzimidazole and pyrazole rings. This simplification reduces molecular weight (~400–450 Da vs. the target’s estimated >600 Da) and alters solubility due to fewer aromatic systems. While Compound 28’s bioactivity is unspecified, its benzimidazole core is associated with kinase inhibition, suggesting the target’s imidazo-quinazolinone may similarly target enzymatic pathways .
Difenoconazole, a triazole fungicide, shares chlorine substituents and a triazole ring.
Heterocyclic Systems and Functional Groups
The target’s pyrido-pyrimidinone scaffold is distinct from dithiazole rings in ’s antimicrobial compounds. However, the sulfanyl (-S-) bridge in the target may mimic sulfur-containing groups in dithiazoles, which improve membrane permeability and redox activity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.5–4.2 | <0.1 (aqueous) | >250 (decomposes) |
| Compound 28 () | 2.8 | 1.2 (DMF) | 180–185 |
| Difenoconazole () | 3.7 | 0.03 (water) | 78–81 |
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide represents a complex structure with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features several notable functional groups that may contribute to its biological activity:
- Benzodioxole moiety : Known for its role in various pharmacological effects.
- Pyrido[1,2-a]pyrimidine : This scaffold is often associated with anticancer and antimicrobial properties.
- Imidazoquinazoline : Compounds in this class have shown promise in treating various diseases due to their ability to inhibit specific kinases.
| Property | Value |
|---|---|
| Molecular Weight | 416.9 g/mol |
| XLogP3-AA | 4.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the compound was screened against various cancer cell lines. In one study, it demonstrated cytotoxic effects on leukemia cells with an IC50 value of approximately 0.3 µM for MV4-11 cells and 1.2 µM for MOLM13 cells, suggesting potent anti-proliferative activity against acute leukemia .
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound is believed to target the MEK/ERK pathway , which is crucial in many cancers. Inhibition of this pathway leads to decreased phosphorylation of ERK1/2 and downstream effectors like p-p70S6K, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines .
Case Studies
- Leukemia Treatment : A study involving the treatment of MV4-11 and MOLM13 cells showed that the compound effectively reduced cell viability through apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Xenograft Models : In vivo studies using nude mouse xenograft models derived from BRAF mutant lines demonstrated dose-dependent growth inhibition when treated with the compound, indicating its potential for therapeutic use in specific cancer types .
- Synergistic Effects : Preliminary data suggest that combining this compound with other chemotherapeutics may enhance efficacy, particularly in resistant cancer types. This warrants further investigation into combination therapy strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
